molecular formula C22H20N2O2S B5985583 1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone

1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone

Cat. No.: B5985583
M. Wt: 376.5 g/mol
InChI Key: IDRHMMGKRIGQSV-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone is a complex organic compound that features a unique combination of acenaphthylene, thiazole, and piperidine moieties

Properties

IUPAC Name

1,2-dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O2S/c25-21(16-4-2-10-24(11-16)22(26)19-12-27-13-23-19)18-9-8-15-7-6-14-3-1-5-17(18)20(14)15/h1,3,5,8-9,12-13,16H,2,4,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDRHMMGKRIGQSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CSC=N2)C(=O)C3=CC=C4CCC5=C4C3=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the acenaphthylene core, which is then functionalized to introduce the thiazole and piperidine groups. Key steps may include:

    Acenaphthylene Functionalization:

    Thiazole Formation: The thiazole ring can be synthesized via the condensation of α-aminonitriles with carbon disulfide, followed by cyclization.

    Piperidine Introduction: The piperidine ring is typically introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the functionalized acenaphthylene-thiazole intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce new substituents onto the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (amines, thiols) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups.

Scientific Research Applications

1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Potential therapeutic applications could include anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The thiazole and piperidine moieties could play a crucial role in binding to these targets, influencing the compound’s efficacy and specificity.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dihydroacenaphthylen-5-yl (phenyl)methanone: This compound shares the acenaphthylene core but lacks the thiazole and piperidine groups.

    1-(1,2-Dihydroacenaphthylen-5-yl)ethan-1-one: Another related compound with a simpler structure, featuring only the acenaphthylene and ethanone moieties.

Uniqueness

1,2-Dihydroacenaphthylen-5-yl-[1-(1,3-thiazole-4-carbonyl)piperidin-3-yl]methanone is unique due to its combination of three distinct functional groups, which may confer unique chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from simpler analogs.

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